molecular formula C10H10Na2O6S B577082 Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) CAS No. 14282-56-5

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)

Cat. No.: B577082
CAS No.: 14282-56-5
M. Wt: 304.224
InChI Key: PCSQVUZNLOEFFP-UHFFFAOYSA-L
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Description

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C10H10Na2O6S and a molecular weight of 304.23 g/mol . This compound is characterized by its thiophene ring substituted with ethoxycarbonyl groups at the 2 and 5 positions and sodium ions at the 3 and 4 positions. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) typically involves the reaction of thiophene derivatives with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonyl groups and thiophene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,5-dicarboxythiophene-3,4-bis(olate)
  • Sodium 2,5-bis(methoxycarbonyl)thiophene-3,4-bis(olate)
  • Sodium 2,5-bis(acetoxycarbonyl)thiophene-3,4-bis(olate)

Uniqueness

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups. These features confer distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQVUZNLOEFFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715602
Record name Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-56-5
Record name Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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